molecular formula C9H19N B2668280 N-but-3-enylpentan-1-amine CAS No. 1339032-03-9

N-but-3-enylpentan-1-amine

Cat. No. B2668280
CAS RN: 1339032-03-9
M. Wt: 141.258
InChI Key: LPTNSDYKBGRTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-but-3-enylpentan-1-amine, also known as AET, is a psychoactive compound that belongs to the amphetamine class of drugs. It has been found to exhibit potent stimulant effects, similar to other amphetamines such as methamphetamine and MDMA. AET has been the subject of numerous scientific studies due to its potential applications in research and medicine. In

Scientific Research Applications

Aminoalkylation of [1.1.1]Propellane

Aminoalkylation techniques involving [1.1.1]propellane have been developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing the utility in streamlining the synthesis of bicyclo[1.1.1]pentan-1-amine building blocks. This method tolerates various functional groups, facilitating the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its significance in drug discovery and material science (Hughes et al., 2019).

Radical Carboamination of [1.1.1]Propellane

The development of a radical multicomponent carboamination method for [1.1.1]propellane synthesis introduces an efficient route to multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives, including 3-substituted BCP-amines. This process, supported by density functional theory calculations, opens up new possibilities for generating drug-like molecules with enhanced properties, such as good passive permeability and metabolic stability (Kanazawa et al., 2017).

CO2 Capture by Task-Specific Ionic Liquid

A novel room-temperature ionic liquid, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, demonstrates reversible CO2 capture capabilities. This ionic liquid efficiently sequesters CO2 as a carbamate salt, showcasing an environmentally friendly solution for CO2 capture and sequestration, comparable in efficiency to commercial amine sequestering agents without the need for water (Bates et al., 2002).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of a wide range of amines, demonstrating their utility in synthesizing highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols. This methodology highlights the broad applicability of N-tert-butanesulfinyl imines in asymmetric synthesis, contributing significantly to the development of chiral amines for pharmaceutical applications (Ellman et al., 2002).

properties

IUPAC Name

N-but-3-enylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-5-7-9-10-8-6-4-2/h4,10H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNSDYKBGRTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-but-3-enylpentan-1-amine

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